molecular formula C12H15N3 B13079055 3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline

3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline

Cat. No.: B13079055
M. Wt: 201.27 g/mol
InChI Key: CGHHPWZJXFZUPJ-UHFFFAOYSA-N
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Description

3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline is a chemical compound that features an imidazole ring substituted with an aniline group and a propan-2-yl group Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The aniline group can be introduced through a nucleophilic substitution reaction, while the propan-2-yl group can be added via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Propan-2-yl)-1H-imidazole: Lacks the aniline group.

    3-(1H-imidazol-5-yl)aniline: Lacks the propan-2-yl group.

    2-(1H-imidazol-5-yl)aniline: Positional isomer with the aniline group at a different position.

Uniqueness

3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline is unique due to the presence of both the aniline and propan-2-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-(3-propan-2-ylimidazol-4-yl)aniline

InChI

InChI=1S/C12H15N3/c1-9(2)15-8-14-7-12(15)10-4-3-5-11(13)6-10/h3-9H,13H2,1-2H3

InChI Key

CGHHPWZJXFZUPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1C2=CC(=CC=C2)N

Origin of Product

United States

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